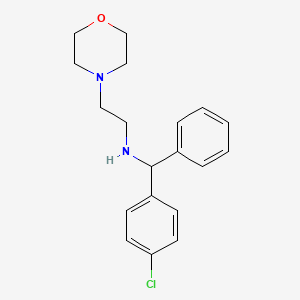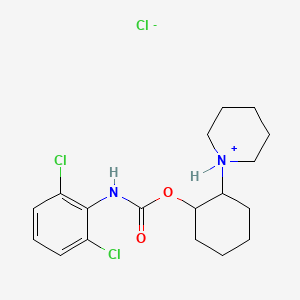
2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of a piperidine ring, a cyclohexyl ester, and dichlorocarbanilic acid moieties.
Métodos De Preparación
The synthesis of 2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride involves several steps. One common method includes the reaction of 2,6-dichlorocarbanilic acid with 2-piperidinocyclohexanol in the presence of a suitable catalyst and solvent . The reaction conditions typically involve moderate temperatures and controlled pH to ensure the formation of the desired ester. Industrial production methods may involve large-scale batch reactors with optimized reaction parameters to maximize yield and purity .
Análisis De Reacciones Químicas
2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride can be compared with other piperidine derivatives, such as:
- 2,5-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride
- 2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester
- 2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester sulfate These compounds share similar structural features but may differ in their specific chemical properties and biological activities . The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct reactivity and potential applications.
Propiedades
Número CAS |
20186-52-1 |
|---|---|
Fórmula molecular |
C18H25Cl3N2O2 |
Peso molecular |
407.8 g/mol |
Nombre IUPAC |
(2-piperidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride |
InChI |
InChI=1S/C18H24Cl2N2O2.ClH/c19-13-7-6-8-14(20)17(13)21-18(23)24-16-10-3-2-9-15(16)22-11-4-1-5-12-22;/h6-8,15-16H,1-5,9-12H2,(H,21,23);1H |
Clave InChI |
LDQUTFJLAUWSJS-UHFFFAOYSA-N |
SMILES canónico |
C1CC[NH+](CC1)C2CCCCC2OC(=O)NC3=C(C=CC=C3Cl)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


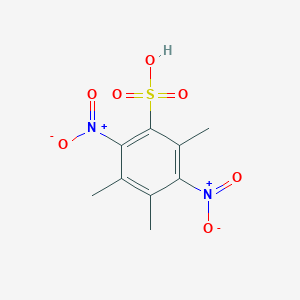
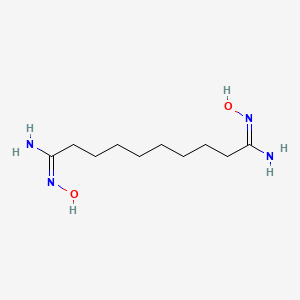
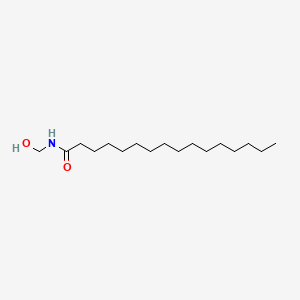
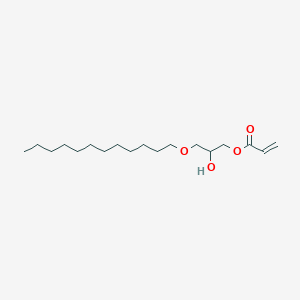
![N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B13745126.png)

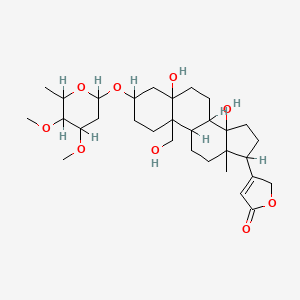
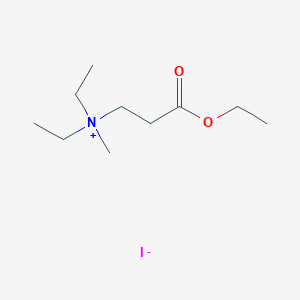
![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)




